molecular formula C12H9F4NO3 B2910398 2-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid CAS No. 1024222-29-4

2-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid

Cat. No.: B2910398
CAS No.: 1024222-29-4
M. Wt: 291.202
InChI Key: LRQMZKYMRFITJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5F4N . It has a molecular weight of 179.118 g/mol . This compound appears as a clear yellow liquid .


Molecular Structure Analysis

The IUPAC name for this compound is 2-fluoro-5-(trifluoromethyl)aniline . The InChI Key is DRKWGMXFFCPZLW-UHFFFAOYSA-N . The SMILES representation is NC1=CC(=C(C=C1F)C(F)(F)F) .


Physical And Chemical Properties Analysis

This compound has a density of 1.378, a boiling point of 210°C, and a refractive index of 1.461 . It also has a flash point of 70°C (158°F) .

Scientific Research Applications

2-FTCA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. It has also been used in the synthesis of other compounds, such as polymers, surfactants, and catalysts. Additionally, it has been used in the synthesis of peptides, which are important molecules in the study of protein folding.

Mechanism of Action

The mechanism of action of 2-FTCA is not fully understood. It is believed that the compound acts as a catalyst in the formation of covalent bonds between molecules, which can lead to the formation of new molecules. Furthermore, it is believed that the compound can act as an electron-donor in some reactions, which can lead to the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-FTCA are not fully understood. However, it is believed that the compound can act as an inhibitor of enzymes, which can lead to the inhibition of a variety of metabolic pathways. Additionally, it is believed that the compound can act as a chelating agent, which can lead to the sequestration of metals and other molecules.

Advantages and Limitations for Lab Experiments

2-FTCA has several advantages when used in laboratory experiments. It is relatively inexpensive, and is readily available in most chemical supply stores. Furthermore, it is relatively stable, and can withstand a variety of temperatures and pH levels. Additionally, it is relatively non-toxic, and poses minimal risk to human health.
However, there are also some limitations to using 2-FTCA in laboratory experiments. It is not as reactive as some other compounds, and can require higher temperatures and longer reaction times in order to achieve the desired results. Additionally, it can be difficult to obtain pure samples of the compound, as it is often contaminated with other compounds.

Future Directions

There are a number of potential future directions for the use of 2-FTCA. For example, it could be used in the synthesis of new compounds, such as polymers and surfactants. Additionally, it could be used in the synthesis of peptides, which could be used to study protein folding. Furthermore, it could be used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. Finally, it could be used in the development of new catalysts, which could be used in a variety of chemical reactions.

Synthesis Methods

2-FTCA is typically synthesized through a two-step process. The first step involves the reaction of an aniline derivative with a cyclopropanecarboxylic acid group. This reaction is typically carried out in a reaction vessel containing an organic solvent, such as dichloromethane. The reaction is then heated to a temperature of around 80°C, and the reaction is allowed to proceed for a period of time. The second step of the synthesis involves the reaction of a fluoroalkyl halide with the aniline derivative. This reaction is typically carried out in a reaction vessel containing an organic solvent, such as dichloromethane. The reaction is then heated to a temperature of around 80°C, and the reaction is allowed to proceed for a period of time.

Safety and Hazards

2-Fluoro-5-(trifluoromethyl)aniline is considered hazardous. It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is also a combustible liquid .

Properties

IUPAC Name

2-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NO3/c13-8-2-1-5(12(14,15)16)3-9(8)17-10(18)6-4-7(6)11(19)20/h1-3,6-7H,4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQMZKYMRFITJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.